2-chloro-N,N-dimethyl-9H-purin-6-amine

Antiviral Rhinovirus Structure-Activity Relationship

2-Chloro-N,N-dimethyl-9H-purin-6-amine (CAS 100960-20-1), also known as 2-chloro-6-dimethylaminopurine or NSC 15415, is a synthetic purine base characterized by a chlorine substitution at the 2-position and a dimethylamino group at the 6-position of the purine ring. This small-molecule (MW 197.63 Da) serves as a crucial building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the anticancer drug cladribine.

Molecular Formula C7H8ClN5
Molecular Weight 197.62 g/mol
CAS No. 100960-20-1
Cat. No. B1617869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N,N-dimethyl-9H-purin-6-amine
CAS100960-20-1
Molecular FormulaC7H8ClN5
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC2=C1NC=N2)Cl
InChIInChI=1S/C7H8ClN5/c1-13(2)6-4-5(10-3-9-4)11-7(8)12-6/h3H,1-2H3,(H,9,10,11,12)
InChIKeyBJAYANZFEQNNDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N,N-dimethyl-9H-purin-6-amine (CAS 100960-20-1): A Key 2-Chlorinated Purine Scaffold for Antiviral and Epitranscriptomic Probe Development


2-Chloro-N,N-dimethyl-9H-purin-6-amine (CAS 100960-20-1), also known as 2-chloro-6-dimethylaminopurine or NSC 15415, is a synthetic purine base characterized by a chlorine substitution at the 2-position and a dimethylamino group at the 6-position of the purine ring . This small-molecule (MW 197.63 Da) serves as a crucial building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the anticancer drug cladribine . Beyond its synthetic utility, the 2-chloro substituent confers distinct biological activity, including potent antiviral effects against rhinoviruses and specific recognition by the human m6A-reader protein YTHDC1, making it a valuable tool compound for drug discovery and chemical biology .

Why 2-Chloro-N,N-dimethyl-9H-purin-6-amine Cannot Be Replaced by Generic Purine Analogs: Evidence for Chlorine-Driven Functional Differentiation


Simple substitution of 2-chloro-N,N-dimethyl-9H-purin-6-amine with its non-chlorinated analog, 6-dimethylaminopurine (6-DMAP, CAS 938-55-6), or other 2-halo/2-unsubstituted purines is not functionally equivalent. The 2-chloro modification is not an inert substitution but a critical determinant of biological activity and physicochemical properties . In a direct comparative study of antirhinovirus activity, 9-benzylpurines unsubstituted at the 2-position exhibited only weak activity, whereas the introduction of a 2-chloro substituent resulted in a substantial increase in potency, with the most active analog achieving an IC50 of 0.08 µM . Furthermore, this specific 2-chloro-6-dimethylamino pharmacophore is recognized as a ligand by the YTHDC1 protein, a key reader of m6A RNA modifications, as demonstrated by its co-crystal structure (PDB 8Q2Q), highlighting a unique binding mode not achievable with 6-DMAP . This evidence underscores that the identity of the 2-position substituent directly controls target engagement and therapeutic potential, making generic analog replacement scientifically unsound.

Quantitative Comparative Performance of 2-Chloro-N,N-dimethyl-9H-purin-6-amine Against Its Closest Analogs


2-Chloro Modification Confers Potent Antirhinovirus Activity Compared to Inactive 2-Unsubstituted Analogs

A direct comparison of 9-benzyl-2-chloro-6-(dimethylamino)-9H-purines against their 2-unsubstituted counterparts revealed a complete dependence on the 2-chloro substituent for antiviral activity. The 2-unsubstituted 9-benzyl-6-(dimethylamino)-9H-purines showed only weak activity, while the introduction of a 2-chloro group led to a substantial increase in potency. The most active compound, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine (analog 29), achieved an IC50 of 0.08 µM against rhinovirus serotype 1B in cell culture assays .

Antiviral Rhinovirus Structure-Activity Relationship

Target Engagement with YTHDC1 m6A-Reader Protein is Specific to the 2-Chloro-6-dimethylaminopurine Scaffold

The 2-chloro-N,N-dimethyl-9H-purin-6-amine core scaffold serves as a ligand for the YTH domain-containing protein 1 (YTHDC1), a nuclear reader of N6-methyladenosine (m6A) RNA modifications, as validated by a 1.3 Å resolution co-crystal structure (PDB 8Q2Q). The final optimized compound 40, which retains this core pharmacophore, shows a Kd of 49 nM for YTHDC1 and demonstrates selectivity over the cytoplasmic m6A readers YTHDF1-3 and YTHDC2 .

Epitranscriptomics YTHDC1 Chemical Probe

Increased Lipophilicity (LogP) Relative to 6-DMAP Improves Cell Permeability Potential

The 2-chloro substitution significantly elevates the compound's lipophilicity compared to its non-chlorinated analog 6-dimethylaminopurine. The predicted LogP for 2-chloro-N,N-dimethyl-9H-purin-6-amine is 2.30, while the LogP for 6-DMAP is reported between 0.4 and 1.43 . This LogP increase of approximately 0.9 to 1.9 units suggests enhanced membrane permeability, a critical parameter for cellular target engagement.

Physicochemical Properties Lipophilicity Drug Design

Validated Role as a Key Synthetic Intermediate for the FDA-Approved Drug Cladribine

2-Chloro-N,N-dimethyl-9H-purin-6-amine is a critical intermediate in the synthesis of cladribine (2-chloro-2'-deoxyadenosine), an FDA-approved drug for hairy cell leukemia and multiple sclerosis . The synthetic route involves chlorination of the purine base and subsequent N,N-dimethylation, a pathway that specifically requires the 2-chloro substituent for the final drug's mechanism of action, which involves incorporation into DNA and chain termination . Analogs without the 2-chloro group cannot be used to produce cladribine.

Process Chemistry Cladribine Synthesis Nucleoside Analog

Optimal Deployment Scenarios for 2-Chloro-N,N-dimethyl-9H-purin-6-amine Based on Quantitative Differentiation Evidence


Starting Point for Antirhinovirus Lead Optimization

Research groups focused on developing novel antivirals against rhinovirus can directly adopt this compound as a starting scaffold. The evidence demonstrates that the 2-chloro substituent is essential for sub-micromolar potency (IC50 = 0.08 µM for a close derivative), whereas the 2-unsubstituted analog is inactive . SAR studies can proceed by modifying the 9-benzyl substituent, knowing the 2-chloro-6-dimethylamino core is validated for activity. This differentiates it from the widely available but inactive 6-DMAP-based analogs .

Chemical Probe for YTHDC1-Mediated Epitranscriptomic Studies

This compound is the core scaffold for the development of potent and selective YTHDC1 ligands. The co-crystal structure (PDB 8Q2Q) validates its binding mode, and the resulting optimized inhibitor (Kd = 49 nM) demonstrates selectivity over other m6A readers . Researchers investigating the role of YTHDC1 in acute myeloid leukemia (AML) or other cancers can use this compound as a starting point for probe development, a function that non-chlorinated purine analogs cannot fulfill .

Key Intermediate in Cladribine Process Development and Impurity Profiling

In pharmaceutical manufacturing, 2-chloro-N,N-dimethyl-9H-purin-6-amine is a necessary building block for the synthesis of cladribine, an FDA-approved therapeutic . QC and process R&D teams require this exact compound as a reference standard for impurity profiling and to optimize synthetic yields. Using a 2-unsubstituted or 2-fluoro analog would fail to produce the correct API, making this compound a non-substitutable procurement item for generic drug development and manufacturing .

Development of Cell-Permeable Kinase Inhibitor Scaffolds

The increased lipophilicity (LogP = 2.30) of this compound compared to 6-DMAP (LogP = 0.4–1.4) suggests it is a better candidate for designing cell-permeable kinase inhibitors . While 6-DMAP is a known protein kinase inhibitor, its high polarity limits cellular uptake. Medicinal chemists can exploit the 2-chloro modification to enhance permeability while retaining or tuning kinase inhibition, offering a strategic advantage over the more polar and less versatile 6-DMAP for hit-to-lead campaigns .

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